molecular formula C17H15BrN4O2 B2967667 N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide CAS No. 880811-88-1

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide

Cat. No.: B2967667
CAS No.: 880811-88-1
M. Wt: 387.237
InChI Key: KANYBBBDHOYQDL-UHFFFAOYSA-N
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Description

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a synthetic small molecule characterized by a benzotriazinone core linked to a 3-bromophenyl group via a butanamide chain. The benzotriazinone moiety (4-oxo-3,4-dihydro-1,2,3-benzotriazine) is a heterocyclic scaffold known for its role in modulating biological targets, particularly G protein-coupled receptors (GPCRs) such as GPR139, as highlighted in recent patents . The bromine substituent on the phenyl ring enhances lipophilicity and may influence binding affinity and metabolic stability. This compound’s structural complexity and functional groups position it as a candidate for therapeutic development, particularly in neurological and metabolic disorders.

Properties

IUPAC Name

N-(3-bromophenyl)-4-(4-oxo-1,2,3-benzotriazin-3-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrN4O2/c18-12-5-3-6-13(11-12)19-16(23)9-4-10-22-17(24)14-7-1-2-8-15(14)20-21-22/h1-3,5-8,11H,4,9-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KANYBBBDHOYQDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(N=N2)CCCC(=O)NC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide typically involves the following steps:

    Formation of the Benzotriazine Core: The benzotriazine core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Amidation: The final step involves the coupling of the brominated phenyl derivative with the benzotriazine core through an amidation reaction, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the benzotriazine core, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the benzotriazine ring, potentially converting it to a hydroxyl group.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under appropriate conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can lead to a variety of functionalized phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Exploration as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound shares a benzotriazinone core with several analogs, but differences in substituents and side chains lead to distinct physicochemical and biological properties. Key analogs include:

N-(3-methoxyphenyl)-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)butanamide
  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 338.36 g/mol
  • Key Features: Methoxy (-OCH₃) group at the 3-position of the phenyl ring instead of bromine. Shorter butanamide chain (2-position linkage to benzotriazinone). Higher polarity (logP = 3.74) compared to brominated analogs due to the methoxy group .
N-(3,4-dimethoxyphenethyl)-4-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)butanamide
  • Molecular Formula : C₂₃H₂₆N₄O₄
  • Molecular Weight : 396.44 g/mol
  • Key Features :
    • Dual methoxy groups on the phenyl ring (3,4-dimethoxy substitution).
    • Extended phenethyl linker instead of a bromophenyl group.
    • Increased steric bulk and hydrogen-bonding capacity (polar surface area = ~70 Ų) .
Target Compound: N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide
  • Molecular Formula : C₁₇H₁₅BrN₄O₂ (estimated based on analogs)
  • Molecular Weight : ~395.23 g/mol
  • Key Features: Bromine atom at the 3-position of the phenyl ring, enhancing lipophilicity (predicted logP > 4.0). Butanamide chain at the 4-position of the benzotriazinone core. Potential for strong halogen bonding with biological targets .

Physicochemical and Pharmacokinetic Properties

Property Target Compound N-(3-methoxyphenyl) Analog N-(3,4-dimethoxyphenethyl) Analog
Molecular Weight ~395.23 g/mol 338.36 g/mol 396.44 g/mol
logP ~4.2 (predicted) 3.74 ~3.9 (estimated)
Polar Surface Area ~70 Ų 69.96 Ų ~75 Ų
Hydrogen Bond Donors 1 1 1
Key Substituent 3-bromophenyl 3-methoxyphenyl 3,4-dimethoxyphenethyl
  • Bioavailability : The dimethoxy analog’s higher polar surface area may reduce passive diffusion, while the brominated compound’s balance of lipophilicity and polarity could favor oral absorption.

Biological Activity

N-(3-bromophenyl)-4-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. The benzotriazine moiety is known for its diverse pharmacological properties, including antibacterial and anticancer effects. This article reviews the biological activity of this compound, supported by case studies and research findings.

Chemical Structure

The molecular formula of this compound is C15H14BrN3O2C_{15}H_{14}BrN_3O_2. Its structure features a bromophenyl group and a benzotriazine derivative, which are critical for its biological interactions.

Antibacterial Activity

Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, studies have shown that benzotriazine derivatives can inhibit bacterial growth effectively. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .

Anticancer Properties

Benzotriazine derivatives have also been investigated for their anticancer potential. In vitro studies have demonstrated that these compounds can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression. For example, a related compound was found to inhibit the proliferation of cancer cell lines such as U2OS and SH-SY5Y .

Case Studies

  • Study on Antibacterial Efficacy : A study evaluated the antibacterial activity of several benzotriazine derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds with bromine substitutions had enhanced activity compared to their non-brominated counterparts .
  • Anticancer Activity in Cell Lines : Another study focused on the effect of this compound on cancer cell lines. The compound demonstrated significant cytotoxicity against U2OS cells with an IC50 value indicating potent activity .

Research Findings

Recent findings suggest that the biological activity of this compound may be attributed to:

  • Electron Density Modulation : The presence of bromine increases electron density on the aromatic ring, enhancing interaction with biological targets.
  • Molecular Interactions : Intramolecular hydrogen bonding within the compound stabilizes its structure and enhances its bioactivity .

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